molecular formula C13H13NO4 B15004963 3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one

3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one

Katalognummer: B15004963
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: KRTOUGBCFLQQGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE is a complex organic compound that features a pyranone ring fused with a furan moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with an appropriate amine, followed by cyclization and acetylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production while maintaining the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Wissenschaftliche Forschungsanwendungen

3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other furan and pyran derivatives, such as:

Uniqueness

What sets 3-ACETYL-2-{[(FURAN-2-YL)METHYL]AMINO}-6-METHYL-4H-PYRAN-4-ONE apart is its unique combination of a furan ring with a pyranone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H13NO4

Molekulargewicht

247.25 g/mol

IUPAC-Name

3-acetyl-2-(furan-2-ylmethylamino)-6-methylpyran-4-one

InChI

InChI=1S/C13H13NO4/c1-8-6-11(16)12(9(2)15)13(18-8)14-7-10-4-3-5-17-10/h3-6,14H,7H2,1-2H3

InChI-Schlüssel

KRTOUGBCFLQQGS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C(=C(O1)NCC2=CC=CO2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.